SS-208
Overview
Description
AVS-100 is a novel, orally bioavailable selective histone deacetylase 6 (HDAC6) inhibitor. It has shown significant potential in the treatment of advanced stage melanoma and other solid tumors. The compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration for its promising therapeutic effects .
Mechanism of Action
SS-208, also known as 5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide, is a synthetic organic compound with potential therapeutic applications .
Target of Action
The primary target of this compound is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein function through the removal of acetyl groups from histones .
Mode of Action
This compound acts as an isotype selective inhibitor of HDAC6 . By inhibiting HDAC6, this compound modulates immune checkpoint activity by downregulating the expression of PD-L1 via the recruitment and activation of STAT3 . This results in changes in gene expression and protein function that can have significant effects on cellular processes .
Biochemical Pathways
The inhibition of HDAC6 by this compound impacts several biochemical pathways. Most notably, it impairs tumor growth and reduces the expression of inhibitory checkpoint proteins and components of other pathways that regulate immunosurveillance in vivo . This can lead to downstream effects such as the activation of immune cells and the initiation of an anti-tumor immune response .
Result of Action
The result of this compound’s action is primarily the activation of immune cells and an anti-tumor immune response in the tumor microenvironment . This leads to a reduction in tumor growth and an increase in the body’s ability to fight off the tumor .
Preparation Methods
The synthetic route for AVS-100 involves the formation of 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide. This process includes several steps:
Formation of the isoxazole ring: The initial step involves the synthesis of the isoxazole ring, which is achieved through a cyclization reaction.
Attachment of the dichlorobenzoyl group: The dichlorobenzoyl group is introduced through an amide bond formation.
Industrial production methods for AVS-100 are not widely documented, but typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
AVS-100 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The dichlorobenzoyl group can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AVS-100 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying HDAC6 inhibition.
Biology: AVS-100 is used to study the role of HDAC6 in cellular processes, including cell cycle regulation and apoptosis.
Medicine: The compound is being investigated for its potential to treat various cancers, particularly melanoma and other solid tumors.
Comparison with Similar Compounds
AVS-100 is unique in its high selectivity for HDAC6 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC6.
Ricolinostat: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.
Panobinostat: A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.
AVS-100’s unique selectivity for HDAC6 makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects and improved efficacy compared to less selective inhibitors .
Properties
IUPAC Name |
5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGOILLZIAIYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2245942-72-5 | |
Record name | AVS-100 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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